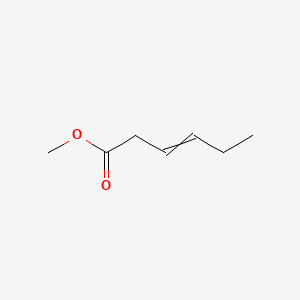

3-Hexenoic acid, methyl ester

Description

Structure

3D Structure

Properties

CAS No. |

2396-78-3 |

|---|---|

Molecular Formula |

C7H12O2 |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

methyl hex-3-enoate |

InChI |

InChI=1S/C7H12O2/c1-3-4-5-6-7(8)9-2/h4-5H,3,6H2,1-2H3 |

InChI Key |

XEAIHUDTEINXFG-UHFFFAOYSA-N |

SMILES |

CCC=CCC(=O)OC |

Canonical SMILES |

CCC=CCC(=O)OC |

density |

0.912-0.922 (20°) |

Other CAS No. |

2396-78-3 |

physical_description |

colourless liquid |

Pictograms |

Flammable |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Stereoselective Synthesis of 3-Hexenoic Acid, Methyl Ester Isomers

The control of stereochemistry is paramount in the synthesis of this compound to isolate specific isomers with desired properties. Methodologies have been developed to control both the chirality at potential stereocenters and the geometry of the carbon-carbon double bond.

While this compound itself is not chiral, the introduction of substituents can create chiral centers. Enantioselective synthesis in these cases is crucial. One notable approach for the enantioselective synthesis of related α-alkyl-β,γ-unsaturated esters involves copper-catalyzed allylic alkylation. This method utilizes a copper catalyst with a chiral ligand to control the stereochemical outcome of the reaction between an organozinc reagent and an allylic phosphate (B84403). For instance, the reaction of a γ-substituted allyl phosphate with an alkylzinc reagent in the presence of a copper-Josiphos catalyst can afford the desired α-alkylated-β,γ-unsaturated ester with high enantiomeric excess. organic-chemistry.org

Another powerful strategy for achieving enantioselectivity is through asymmetric hydrogenation of a prochiral precursor. Chiral transition metal complexes, particularly those of rhodium and ruthenium with chiral phosphine (B1218219) ligands like BINAP, have been successfully employed for the asymmetric hydrogenation of α,β-unsaturated carboxylic acids and their esters. nih.govacs.org While direct examples for methyl 3-hexenoate are not abundant in readily available literature, the principles are applicable. The substrate would first need to be synthesized with a prochiral center, which upon hydrogenation, would yield a chiral saturated ester.

The following table summarizes key findings in the enantioselective synthesis of chiral esters analogous to methyl hexenoates.

Table 1: Enantioselective Synthesis of Chiral Esters

| Method | Catalyst/Reagent | Substrate Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Copper-Catalyzed Allylic Alkylation | Cu(I)/Josiphos | α,β-Unsaturated ester with γ-phosphate | 87-97% | organic-chemistry.orgnih.gov |

| Asymmetric Hydrogenation | Ru/BINAP | α,β-Unsaturated carboxylic acid | >95% | acs.org |

| Asymmetric Hydrogenation | Ir/Spiro-P,N-ligand | α,β-Unsaturated carboxylic acid | >95% | bohrium.com |

The diastereoselectivity in the synthesis of this compound primarily concerns the geometry of the C3-C4 double bond, leading to either the (E)- or (Z)-isomer. Several classic and modern olefination reactions provide excellent control over this aspect.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of (E)-alkenes with high stereoselectivity. wikipedia.orgalfa-chemistry.comorganic-chemistry.org This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. For the synthesis of methyl (E)-3-hexenoate, this would typically involve the reaction of an appropriate phosphonate (B1237965) ester with butanal. The thermodynamic stability of the (E)-transition state generally leads to the preferential formation of the (E)-isomer. wikipedia.org

Conversely, the Still-Gennari modification of the HWE reaction allows for the selective synthesis of (Z)-alkenes. nrochemistry.com This is achieved by using phosphonates with electron-withdrawing groups and strong, non-coordinating bases at low temperatures.

The Julia-Kocienski olefination is another powerful tool for the stereoselective synthesis of alkenes, often favoring the (E)-isomer. organicreactions.orgwikipedia.orgalfa-chemistry.com This reaction involves the coupling of a heteroaryl sulfone with an aldehyde or ketone. The high (E)-selectivity is a result of the kinetically controlled diastereoselective addition of the metalated sulfone to the carbonyl compound. wikipedia.org

The following table provides a comparison of these methods for the diastereoselective synthesis of olefinic esters.

Table 2: Comparison of Diastereoselective Olefination Methods

| Olefination Method | Typical Selectivity | Key Reagents | Notes | Reference |

|---|---|---|---|---|

| Horner-Wadsworth-Emmons | (E)-selective | Stabilized phosphonate carbanion, aldehyde/ketone | Generally high yields and excellent (E)-selectivity. | wikipedia.orgorganic-chemistry.org |

| Still-Gennari Modification | (Z)-selective | Phosphonate with electron-withdrawing groups, strong non-coordinating base | Allows access to the less stable (Z)-isomer. | nrochemistry.com |

| Julia-Kocienski Olefination | (E)-selective | Heteroaryl sulfone, aldehyde/ketone | High (E)-selectivity and good functional group tolerance. | organicreactions.orgwikipedia.org |

The choice of catalyst is critical in achieving high stereoselectivity. Both transition metal catalysts and organocatalysts have been effectively employed in the synthesis of chiral and diastereomerically pure esters.

Transition metal catalysts are central to many stereoselective transformations. In the context of synthesizing chiral analogues of methyl 3-hexenoate, several systems are noteworthy:

Ruthenium and Rhodium Catalysts: Complexes of ruthenium and rhodium with chiral diphosphine ligands such as BINAP are highly effective for the asymmetric hydrogenation of unsaturated carboxylic acids and esters. nih.govacs.org These catalysts operate by creating a chiral environment around the metal center, which directs the addition of hydrogen to one face of the double bond.

Iridium Catalysts: Chiral iridium complexes, particularly those with P,N-ligands like spiro-phosphine-oxazolines, have shown exceptional activity and enantioselectivity in the hydrogenation of various unsaturated carboxylic acids. bohrium.com

Copper Catalysts: As mentioned earlier, copper complexes with chiral ligands like Josiphos are instrumental in the enantioselective conjugate addition of organometallic reagents to α,β-unsaturated esters and in allylic alkylation reactions. organic-chemistry.orgnih.gov

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering mild reaction conditions and avoiding toxic heavy metals. For the synthesis of chiral esters, the following organocatalytic strategies are relevant:

Proline and its Derivatives: Chiral secondary amines, such as proline and its derivatives (e.g., diarylprolinol silyl (B83357) ethers), can catalyze the enantioselective conjugate addition of aldehydes and other nucleophiles to α,β-unsaturated esters. nih.gov This approach can be used to introduce a chiral center at the β- or γ-position relative to the ester group.

Cinchona Alkaloids: These naturally occurring chiral amines and their derivatives are versatile organocatalysts for a range of asymmetric reactions, including Michael additions to unsaturated esters. nih.gov They function by activating the electrophile and/or the nucleophile through hydrogen bonding and ionic interactions, thereby controlling the stereochemical outcome.

The stereoselective synthesis of this compound isomers often relies on the strategic preparation of key precursors and the use of functional group interconversions (FGIs).

A common precursor to 3-hexenoic acid is butanal, which can be used in olefination reactions as described in section 2.1.2. Another important precursor is malonic acid, which can be condensed with butanal in the presence of a catalyst like triethanolamine (B1662121) to produce trans-3-hexenoic acid. google.com The corresponding cis-isomer can also be synthesized through various routes. chemicalbook.comguidechem.com

Functional group interconversions are essential for transforming readily available starting materials into the desired precursors for the final product. Key transformations include:

Oxidation and Reduction: Alcohols can be oxidized to aldehydes, which are key substrates for olefination reactions. Conversely, carboxylic acids and esters can be reduced to alcohols, which can then be further functionalized. imperial.ac.uk

Esterification: The direct esterification of 3-hexenoic acid with methanol (B129727) is a straightforward method to obtain the methyl ester. This can be catalyzed by an acid.

Halogenation and Substitution: Alcohols can be converted to alkyl halides, which are versatile intermediates for carbon-carbon bond formation through substitution reactions.

Strategic application of these precursor syntheses and functional group interconversions allows for a high degree of flexibility in the design of synthetic routes to specific isomers of this compound.

Catalyst Systems for Precision Synthesis

Novel Reaction Pathways and Mechanisms

The reactivity of methyl 3-hexenoate is dictated by the interplay between its carbon-carbon double bond and the ester functional group. This section delves into the specific mechanisms governing its transformations.

Electrophilic and Nucleophilic Additions to the Double Bond

The carbon-carbon double bond in methyl 3-hexenoate is a site of reactivity towards both electrophiles and nucleophiles, although its non-conjugated position (β,γ-unsaturated) influences the reaction pathways, distinguishing it from its α,β-unsaturated counterparts.

Electrophilic Addition: In electrophilic addition, an electrophile is attracted to the electron-rich double bond. A classic example is the addition of halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr). The reaction proceeds through a carbocation intermediate. The regioselectivity of this addition is governed by Markovnikov's rule, where the electrophile (e.g., H⁺) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the more stable secondary carbocation. Subsequent attack by the nucleophile (e.g., Br⁻) completes the addition.

Nucleophilic Addition: Simple, isolated double bonds are generally not susceptible to nucleophilic attack due to their electron-rich nature. wikipedia.org However, nucleophilic addition to the double bond of methyl 3-hexenoate can occur under specific conditions, particularly if the nucleophile is very strong or if the reaction is facilitated by a catalyst. Unlike α,β-unsaturated esters where conjugate (or 1,4-) addition is a common pathway, direct nucleophilic attack on the double bond of a β,γ-unsaturated ester is less favorable. wikipedia.orglibretexts.org The electrophilicity of the double bond is not significantly enhanced by the distant ester group. pressbooks.pub Reactions that do proceed often require activation or involve intramolecular processes. For β,γ-unsaturated α-ketoesters, which have a different electronic structure, 1,4-addition reactions have been observed with various non-aromatic nucleophiles. nih.gov

Radical Reactions and Their Kinetic Profiles

The reactions of methyl 3-hexenoate with radicals are crucial for understanding its behavior in combustion and atmospheric chemistry. acs.org Comprehensive kinetic studies, particularly with hydrogen (H) and hydroxyl (OH) radicals, have been performed using theoretical calculations. acs.orgnih.gov

Radical Addition and Abstraction: Both addition to the double bond and abstraction of a hydrogen atom can occur. The branching ratios between these two pathways are highly dependent on temperature. nih.gov

H-Addition: The addition of a hydrogen radical to the double bond is the dominant pathway at lower temperatures. acs.orgnih.gov

OH-Addition: The addition of a hydroxyl radical is also significant. These reactions can exhibit negative temperature coefficient behavior, where the reaction rate decreases as temperature increases. acs.orgnih.gov

H-Abstraction: At higher temperatures, abstraction of hydrogen atoms, particularly the weakly-bound allylic hydrogens (on the carbon atom adjacent to the double bond), becomes more competitive.

A detailed theoretical study provided kinetic data for the reactions of methyl 3-hexenoate (mhx3d) with H and OH radicals. The rate coefficients were fitted to a modified three-parameter Arrhenius expression, k(T) = A * Tⁿ * exp(-Ea/RT). acs.orgnih.gov

| Reaction | A (cm³ molecule⁻¹ s⁻¹) | n | Ea (kcal mol⁻¹) |

|---|---|---|---|

| mhx3d + H → Addition | Data not explicitly provided in abstracts | ||

| mhx3d + H → Abstraction | Data not explicitly provided in abstracts | ||

| mhx3d + OH → Addition | Data not explicitly provided in abstracts | ||

| mhx3d + OH → Abstraction | Data not explicitly provided in abstracts |

Kinetic analyses have shown that tunneling and variational effects are significant in these radical reactions. nih.gov The recrossing transmission coefficient was found to be between 0.65 and 1.0, and the tunneling transmission coefficient ranged from 1.0 to 4.0. acs.orgnih.gov

Esterification and Transesterification Kinetics of Hexenoic Acid Precursors

Esterification: The formation of methyl 3-hexenoate from its precursor, 3-hexenoic acid, is typically achieved through Fischer esterification. This acid-catalyzed reaction involves reacting the carboxylic acid with methanol. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a proton transfer, a molecule of water is eliminated, and deprotonation of the resulting ester yields the final product. The kinetics of such reactions are typically pseudo-homogeneous and can be modeled with second-order kinetics. nih.gov For the esterification of decanoic acid with methanol using a solid acid catalyst, the activation energy was found to be 39.4 kJ/mol. researchgate.net

| Reaction Step | Activation Energy (kcal/mol) | Rate Constant Order |

|---|---|---|

| Triglyceride → Diglyceride | 14.7 | Second |

| Diglyceride → Monoglyceride | 14.2 | Second |

| Monoglyceride → Glycerol | 6.4 | Second |

Table 2. Kinetic Parameters for the Transesterification of Palm Oil. This data for a larger ester provides insight into the relative rates of the stepwise reaction. unl.edu

Unimolecular Decomposition Pathways

The thermal decomposition, or pyrolysis, of methyl 3-hexenoate in the absence of other reactants involves several potential pathways. The presence of the double bond significantly influences the decomposition mechanism compared to its saturated analogue, methyl hexanoate (B1226103). researchgate.net

Key decomposition pathways for methyl esters include:

C-C Bond Cleavage: The primary pyrolysis path for unsaturated methyl esters like methyl oleate (B1233923) is the cleavage of C-C bonds to produce smaller molecule intermediates. mdpi.com For methyl ricinoleate, density functional theory (DFT) calculations showed that the C11–C12 bond is the weakest, dictating the major pyrolysis products. nih.gov

Decarboxylation and Decarbonylation: Following initial bond cleavage, ester group radicals can transform into carbon oxides (CO and CO₂). mdpi.com

Retro-ene Reaction: Unsaturated esters can undergo a six-membered ring transition state reaction to eliminate smaller molecules.

Radical-induced Decomposition: As proposed for methyl hexanoate, unimolecular decomposition can form methanol or methyl acetate (B1210297). osti.gov

Sensitivity and reaction pathway analyses have been performed to identify the main decomposition routes for methyl 3-hexenoate, which are critical for developing accurate combustion models. researchgate.net The pyrolysis of fatty acid methyl esters (FAME) can be used to convert them into biodiesel-like fuels at temperatures between 160–200 °C. researchgate.net

Combustion Chemistry and Kinetic Modeling of Unsaturated Methyl Esters

Oxidative Degradation Pathways at Elevated Temperatures

The oxidation of 3-Hexenoic acid, methyl ester (also known as methyl 3-hexenoate) at high temperatures involves a series of complex chemical reactions. Detailed investigations, including experimental studies in jet-stirred reactors and shock tubes, alongside kinetic modeling, have been conducted to elucidate its decomposition pathways. researchgate.net The presence of the carbon-carbon double bond is a critical feature that significantly alters its combustion characteristics compared to its saturated counterparts. researchgate.netpsu.edu

Low-Temperature Oxidation Mechanisms: Cool Flame Phenomena

A notable characteristic of the low-temperature oxidation of this compound is the suppression of cool flame behavior. psu.edu Experimental studies using motored engines have demonstrated that while the saturated analogue, methyl hexanoate (B1226103), exhibits distinct cool-flame behavior, methyl 3-hexenoate does not. psu.edu This phenomenon is attributed to the presence of the C=C double bond in the aliphatic chain. This double bond inhibits the critical isomerization reactions of peroxy radicals, which are key steps in the chain-branching pathways that lead to low-temperature heat release, or cool flames. psu.edu The reactivity in the low-temperature regime is consequently reduced. psu.edu

High-Temperature Reaction Networks

At higher temperatures, the dominant reaction pathways for the degradation of this compound involve reactions with small radicals, particularly hydrogen (H) and hydroxyl (OH) radicals. nih.gov The reaction networks consist of two primary types of reactions:

H-atom abstraction: Radicals abstract hydrogen atoms from various sites on the methyl 3-hexenoate molecule.

Radical addition: Radicals add across the C=C double bond.

Kinetic studies show that at lower temperatures within the high-temperature range, radical addition reactions are dominant, especially for the H radical. nih.gov As the temperature increases, H-atom abstraction reactions become more significant. The reactions involving OH radicals are further complicated by the formation of pre-reaction complexes due to van der Waals interactions, which is not a significant factor for H radical reactions. nih.gov Furthermore, the OH-addition reactions have been observed to exhibit negative temperature coefficient behavior, where the reaction rate decreases as temperature increases. nih.govresearchgate.net

Formation of Intermediate Combustion Products

The oxidation of this compound leads to the formation of a wide array of stable intermediate species. Experimental speciation measurements during its oxidation in jet-stirred reactors and premixed flames have identified numerous products. researchgate.net The decomposition of the initial fuel molecule and subsequent reactions of the resulting radicals produce smaller oxygenated and hydrocarbon molecules. researchgate.netosti.gov Hazardous combustion products such as carbon monoxide (CO) and carbon dioxide (CO₂) are also formed. fishersci.com The distribution and concentration of these intermediates are highly dependent on the temperature, pressure, and equivalence ratio, providing crucial data for the validation and refinement of detailed chemical kinetic models. researchgate.net

Theoretical Kinetics and Computational Chemistry Applications

Computational chemistry has become an indispensable tool for understanding the elementary reactions that govern the combustion of this compound. nih.govresearchgate.net Theoretical studies provide detailed insights into reaction mechanisms, energetics, and rate coefficients that are often difficult to measure experimentally.

Quantum Chemical Calculations of Reaction Barriers and Transition States

Quantum chemical methods are employed to calculate the potential energy surfaces for the elementary reactions involved in the oxidation of methyl 3-hexenoate. nih.gov High-level electronic structure theories, such as the explicitly correlated coupled-cluster method [DLPNO-CCSD(T)] and density functional theory (DFT) like M06-2X, are used to accurately determine the energies of reactants, products, intermediates, and transition states. nih.gov

These calculations provide critical data on reaction barriers (activation energies), which are fundamental for determining reaction rates. For the reactions of methyl 3-hexenoate with H and OH radicals, these calculations help to elucidate the competition between different reaction channels, such as addition to the double bond versus abstraction at various C-H bonds. nih.gov The results show that H-atom addition to the C=C bond has a lower energy barrier than addition to the C=O bond. researchgate.net

Multistructural Torsional Anharmonicity Effects on Rate Coefficients

For a flexible molecule like this compound, accounting for its multiple conformations (multistructural effects) and the torsional motions (anharmonicity) is critical for accurate rate coefficient calculations, especially at high temperatures. nih.govresearchgate.net The multistructural torsional (MS-T) method is a sophisticated approach used to include these effects. nih.gov

Theoretical studies have shown that for the abstraction and addition reactions of methyl 3-hexenoate, the MS-T anharmonicity factor is significant, ranging from 0.29 to 11.41 depending on the specific reaction and temperature. nih.govresearchgate.net Neglecting these effects could lead to substantial errors in calculated rate coefficients. science.gov Other important factors considered in these theoretical calculations include variational effects (the location of the transition state along the reaction path) and quantum mechanical tunneling. nih.gov

Table 1: Calculated Kinetic Parameters for the Reaction of Methyl 3-Hexenoate with H/OH Radicals nih.gov

| Parameter | Value Range | Description |

| Multistructural Torsional (MS-T) Factor | 0.29 - 11.41 | A correction factor accounting for multiple conformers and torsional anharmonicity. |

| SCT Tunneling Transmission Coefficient | 1.0 - 4.0 | A correction for the quantum mechanical effect of tunneling through the reaction barrier. |

| Recrossing Transmission Coefficient | 0.65 - 1.0 | A correction for trajectories that cross the transition state and then recross back to reactants. |

Chemical Kinetic Mechanism Development and Validation

The development of accurate and comprehensive chemical kinetic mechanisms for the combustion of biofuels is essential for predictive simulations. Methyl 3-hexenoate is a key component in surrogate mixtures designed to mimic the combustion properties of real biodiesel fuels. researchgate.netrepec.orgsci-hub.se These surrogates are often composed of several components to represent the different types of fatty acid methyl esters (FAMEs) found in biodiesel.

For instance, a four-component skeletal mechanism has been developed that includes methyl decanoate (B1226879) and n-hexadecane to represent saturated FAMEs, while methyl trans-3-hexenoate and 1,4-hexadiene (B1233536) are used to adjust the degree of unsaturation. repec.orgsci-hub.se The presence of the C=C double bond in methyl 3-hexenoate significantly influences combustion performance by altering the fuel's physicochemical properties. researchgate.net Its inclusion in surrogate models is critical for accurately capturing the low-temperature reactivity and sooting tendency of unsaturated FAMEs. sci-hub.se

The development of these mechanisms involves a hierarchical approach. Often starting from a well-established mechanism for smaller molecules, reactions specific to the larger, more complex fuel molecules like methyl 3-hexenoate are added. nsu.ruosti.gov These additions are based on quantum chemistry calculations, rate estimations, and analogies with similar reactions. The resulting detailed mechanisms can involve hundreds of species and thousands of reactions. repec.orgacs.org For practical applications in computational fluid dynamics (CFD) simulations of engines, these detailed mechanisms are often reduced to a more manageable size, creating skeletal mechanisms that retain the essential physics and chemistry of the combustion process. repec.org

A critical step in the development of a chemical kinetic mechanism is its validation against a wide range of experimental data obtained from various advanced reactor systems. repec.orgnsu.ru For methyl 3-hexenoate, this validation has been performed using data from:

Jet-Stirred Reactors (JSR): These reactors provide data on species concentrations during oxidation over a range of temperatures at constant pressure, which is crucial for validating the mechanism's ability to predict intermediate species formation. researchgate.netnsu.ru

Shock Tubes: Ignition delay time measurements at high pressures (e.g., 20 and 40 bar) and temperatures are obtained in shock tubes, providing a stringent test for the high-temperature chemistry in the mechanism. researchgate.netnsu.ru

Rapid Compression Machines (RCM): RCMs are used to study autoignition characteristics under conditions relevant to internal combustion engines, particularly in the low to intermediate temperature range. sjtu.edu.cn

Laminar Premixed Flames: Measurements of laminar burning velocity and speciation in premixed flames at atmospheric pressure using techniques like molecular-beam mass spectrometry provide data to validate the mechanism's predictions of flame propagation and structure. nsu.ru

An updated detailed chemical kinetic mechanism for the combustion of methyl 3-hexenoate has shown satisfactory agreement with new experimental data from these systems, as well as with relevant data from the literature. nsu.ru Similarly, a four-component skeletal biodiesel surrogate mechanism, which includes methyl trans-3-hexenoate, was successfully verified against experimental data for ignition delay times, primary species concentrations, and laminar flame speed. repec.org

Table 2: Experimental Systems for Validating Methyl 3-Hexenoate Combustion Mechanisms

| Experimental System | Measured Parameter | Typical Conditions | Source |

|---|---|---|---|

| Jet-Stirred Reactor | Species Concentrations | 1 atm, 550-1150 K | researchgate.netnsu.ru |

| Shock Tube | Ignition Delay Times | 20 and 40 bar | researchgate.netnsu.ru |

| Rapid Compression Machine | Ignition Delay Times | 1.1, 1.5, 2.0 MPa | sjtu.edu.cn |

| Laminar Premixed Flame | Laminar Burning Velocity, Species Concentrations | 1 atm | nsu.ru |

Once a kinetic mechanism is developed and validated, sensitivity and reaction pathway analyses are performed to gain deeper insights into the combustion process. nsu.rusjtu.edu.cn These analyses help to identify the most important reactions that control key combustion phenomena like ignition and flame propagation, and to understand the main decomposition pathways of the fuel. nsu.ruulb.ac.be

For methyl 3-hexenoate, sensitivity analysis has been conducted to identify the elementary reactions that are most influential on ignition delay. sjtu.edu.cn This analysis reveals the critical chemical pathways that either promote or inhibit ignition under different conditions.

Reaction pathway analysis traces the flow of atoms from the initial fuel molecule to the final combustion products, revealing the dominant sequences of reactions. nsu.rusjtu.edu.cn For methyl 3-hexenoate, these analyses have shown its main decomposition pathways. nsu.ru For example, at lower temperatures, the H/OH-addition reactions to the double bond are dominant. acs.org Understanding these pathways is crucial for refining the kinetic model and for explaining discrepancies between experimental observations and simulations. nsu.ru For instance, the presence of the C=C double bond in methyl trans-3-hexenoate leads to only a single-stage ignition and no pronounced negative temperature coefficient (NTC) behavior, in contrast to its saturated counterpart, methyl hexanoate. sjtu.edu.cn This difference in reactivity is directly linked to the unique reaction pathways available to the unsaturated ester. researchgate.net

Role in Biological Systems and Ecological Interactions

Occurrence and Biogenesis in Flora and Fauna

Methyl 3-hexenoate is a fatty acid methyl ester that occurs naturally as a volatile organic compound (VOC) in a variety of plants. thegoodscentscompany.comthegoodscentscompany.comfoodb.ca It is a key component of the characteristic aroma of several fruits, including pineapple (Ananas comosus) and guava (Psidium guajava), and has also been identified in tobacco (Nicotiana tabacum). thegoodscentscompany.comnih.gov Its presence contributes to the "green," fruity, and sharp notes that define the scent profiles of these plants. thegoodscentscompany.com

The biogenesis of methyl 3-hexenoate is rooted in the lipoxygenase (LOX) pathway, a metabolic route responsible for producing a class of compounds known as green leaf volatiles (GLVs). uliege.benih.gov This pathway is typically initiated when plant tissues are damaged, either mechanically or through herbivory. nih.gov The process begins with the release of polyunsaturated fatty acids, such as linolenic and linoleic acid, from cell membranes. uliege.bemdpi.com

The key steps in the metabolic pathway are:

Oxygenation : The enzyme lipoxygenase (LOX) catalyzes the addition of oxygen to the fatty acids, forming hydroperoxides. mdpi.comresearchgate.net

Cleavage : Hydroperoxide lyase (HPL) then cleaves these hydroperoxides into shorter-chain C6 aldehydes, such as (Z)-3-hexenal. uliege.benih.gov

Modification : These aldehydes can be further modified. An alcohol dehydrogenase (ADH) can reduce them to C6 alcohols (e.g., (Z)-3-hexenol), or they can be oxidized to form carboxylic acids, such as 3-hexenoic acid. researchgate.netfrontiersin.org

Esterification : The final step in the formation of methyl 3-hexenoate involves the esterification of 3-hexenoic acid. This reaction is catalyzed by enzymes from the SABATH methyltransferase family, which transfer a methyl group from S-adenosyl-L-methionine (SAM) to the carboxylic acid, yielding the volatile methyl ester. researchgate.netplantsuccess.orgnih.gov

This pathway ensures a rapid release of GLVs upon tissue disruption, playing a crucial role in plant defense and communication. nih.govoup.com

Endogenous production of methyl 3-hexenoate has been documented in specific plant species, where it contributes significantly to their chemical profile. In the realm of fauna, while the specific compound methyl 3-hexenoate is less commonly cited, the metabolic pathways for fatty acid metabolism and esterification are well-established. Fatty acid methyl esters are known to be part of animal biochemistry and can be found in various biofluids. foodb.caresearchgate.net

Table 1: Documented Occurrence of Methyl 3-Hexenoate in Flora

| Organism | Common Name | Part of Plant | Reference(s) |

|---|---|---|---|

| Ananas comosus | Pineapple | Fruit | thegoodscentscompany.comsemanticscholar.org |

| Psidium guajava | Guava | Fruit | thegoodscentscompany.com |

Chemical Ecology of Volatile Organic Compounds (VOCs)

As a volatile organic compound (VOC), methyl 3-hexenoate plays a significant role in the intricate chemical communication networks of ecosystems. It belongs to the group of C6-compounds known as green leaf volatiles (GLVs), which are released almost ubiquitously from green plants upon stress or tissue damage. nih.govoup.com

The release of GLVs, including methyl 3-hexenoate and its precursors like (Z)-3-hexenol, serves as a critical chemical signal. nih.gov When a plant is attacked by an herbivore, the burst of these volatiles can act as an airborne warning to neighboring plants. nih.govnih.gov Nearby, undamaged plants can perceive these chemical cues, prompting them to "prime" or activate their own defense systems in anticipation of a potential threat. nih.gov This phenomenon of plant-plant communication can lead to a faster and more robust defense response upon subsequent attack. oup.commdpi.com

Methyl 3-hexenoate and related GLVs are pivotal mediators in tritrophic (three-level) interactions involving the plant, a herbivore (pest), and the herbivore's natural enemy (antagonist). nih.govnih.gov These herbivore-induced plant volatiles (HIPVs) function in two primary ways:

Direct Defense : The volatiles can have a direct deterrent or repellent effect on the feeding herbivores, discouraging further consumption. researchgate.net

Indirect Defense : More significantly, these compounds act as "infochemicals" or distress signals that attract natural enemies of the attacking pests. nih.govwikipedia.org For instance, parasitic wasps, which lay their eggs inside caterpillars, use the specific blend of GLVs released by a damaged plant to locate their hosts with remarkable accuracy. wikipedia.orguva.nl By recruiting these "bodyguards," the plant effectively employs an indirect defense strategy to mitigate herbivore damage. nih.gov

Table 2: Ecological Roles of C6 Green Leaf Volatiles (Related to Methyl 3-Hexenoate)

| Ecological Role | Description | Interacting Organisms | Reference(s) |

|---|---|---|---|

| Plant-Plant Communication | Volatiles from a damaged plant prime the defenses of neighboring, undamaged plants. | Plant-Plant | oup.comnih.gov |

| Direct Defense | The scent can directly repel or deter herbivores from feeding. | Plant-Herbivore | researchgate.net |

| Indirect Defense | Attracts predators or parasitoids of the herbivores attacking the plant. | Plant-Herbivore-Predator | nih.govwikipedia.org |

In fruits like pineapple, this ester, along with others such as ethyl hexanoate (B1226103) and methyl butanoate, combines with terpenes and other compounds to create the characteristic tropical aroma. semanticscholar.orgnih.gov This complex scent profile is ecologically vital as it serves as an attractant for seed-dispersing animals (frugivores). Similarly, the floral scents produced by plants, which can include fatty acid methyl esters, are crucial for attracting pollinators. nih.gov The unique ratio and composition of these volatiles ensure that the plant attracts the appropriate animal partners for pollination or seed dispersal, highlighting the ester's role in shaping the plant's reproductive success.

Biotransformation and Microbial Metabolism of Hexenoic Acid Derivatives

The transformation and breakdown of hexenoic acid derivatives, such as 3-hexenoic acid, methyl ester, are integral to various biological and ecological processes. These transformations are predominantly mediated by microorganisms, which utilize a diverse array of enzymatic pathways to metabolize these compounds. This metabolism is crucial for nutrient cycling in the environment and plays a role in the synthesis and degradation of volatile organic compounds in plants and other organisms.

Enzymatic Pathways in Microorganisms for Ester Hydrolysis or Synthesis

The microbial metabolism of esters like methyl 3-hexenoate involves specific enzymatic reactions, primarily hydrolysis for degradation and esterification for synthesis.

Ester Hydrolysis: The initial and rate-limiting step in the microbial degradation of fatty acid esters is typically the cleavage of the ester bond. This reaction is catalyzed by hydrolases, a broad class of enzymes that includes carboxylesterases and lipases. These enzymes facilitate the hydrolysis of the ester into its constituent alcohol (methanol) and carboxylic acid (3-hexenoic acid). lyellcollection.orgnih.gov The degradation of various industrial esters, such as phthalate (B1215562) esters, is also initiated by the action of esterases, which break them down into phthalate isomers and alcohols. nih.gov While a wide array of microorganisms in soil and water possess the capability to metabolize naturally occurring fatty acid esters (like triglycerides), they can also act on methyl esters. lyellcollection.org The methanol (B129727) released from this hydrolysis is readily biodegradable under both aerobic and anaerobic conditions. lyellcollection.org

Ester Synthesis: In some biological systems, particularly in plants, the synthesis of volatile esters is a key process for creating floral scents that attract pollinators. nih.gov The formation of methyl hexanoate in the floral scent of the night-blooming water lily Victoria cruziana is a well-documented example. This synthesis is catalyzed by specific enzymes from the SABATH methyltransferase family. nih.gov Research has identified two such enzymes, VcSABATH1 and VcSABATH3, which utilize S-adenosyl-L-methionine (SAM) as a methyl donor to convert hexanoic acid into methyl hexanoate. nih.gov Both enzymes showed the highest activity with hexanoic acid compared to other fatty acids, though VcSABATH3 exhibited significantly higher specific activity. nih.gov This demonstrates a specific and efficient enzymatic pathway for the synthesis of a hexanoic acid methyl ester in a biological system.

Enzymatic Activity of VcSABATH Methyltransferases with Various Fatty Acids

This table summarizes the specific activity of two recombinant SABATH methyltransferases from Victoria cruziana when tested with different fatty acid substrates. The data highlights the enzymes' preference for hexanoic acid in the synthesis of its corresponding methyl ester. nih.gov

| Fatty Acid Substrate | VcSABATH1 Specific Activity (pkat/mg protein) | VcSABATH3 Specific Activity (pkat/mg protein) |

|---|---|---|

| Propanoic acid | 0.18 | 0.89 |

| Butanoic acid | 0.31 | 2.11 |

| Pentanoic acid | 0.45 | 3.85 |

| Hexanoic acid | 0.78 | 5.15 |

| Heptanoic acid | 0.66 | 4.12 |

| Octanoic acid | 0.41 | 3.24 |

Biodegradation of Unsaturated Fatty Acid Esters in Environmental Systems

Unsaturated fatty acid esters are generally considered to be readily biodegradable in environmental systems such as soil and marine sediments. lyellcollection.orgepa.govresearchgate.net The process is carried out by a diverse community of naturally occurring microorganisms.

The biodegradation pathway for fatty acid methyl esters (FAMEs) generally begins with hydrolysis, as described previously. The resulting free fatty acid then undergoes sequential degradation through the β-oxidation pathway, which systematically removes two-carbon acetyl-CoA units. lyellcollection.org For unsaturated fatty acids, this process requires additional enzymatic steps. For instance, enzymes like isomerases may be needed to shift the position of the double bond to allow the β-oxidation to proceed. arcjournals.org

Several factors can influence the rate and extent of biodegradation in the environment:

Chemical Structure: The structure of the ester plays a significant role. Studies on anaerobic biodegradation in marine sediment have shown that the presence of an unsaturated bond can increase the biodegradability of an ester. researchgate.net

Environmental Conditions: Soil properties such as pH, organic matter content, and temperature can significantly affect microbial activity and thus the rate of degradation. bohrium.comresearchgate.net Optimal degradation of certain phthalate esters in soil, for example, has been observed at a pH of 7 and a temperature of 30°C. researchgate.net

Bioavailability: The adsorption of esters to soil organic matter can influence their availability to microorganisms. However, studies have shown that degradation rates are not always correlated with adsorption capacity, suggesting that bioavailability may not always be the limiting factor for biodegradation. bohrium.com

Factors Influencing the Biodegradation of Fatty Acid Esters in the Environment

This table outlines key factors that affect the microbial degradation of unsaturated fatty acid esters in soil and aquatic systems, based on various research findings.

| Factor | Influence on Biodegradation | Source |

|---|---|---|

| Unsaturation (Double Bonds) | Can increase the rate of anaerobic biodegradation compared to saturated esters. | researchgate.net |

| pH | Affects microbial metabolism and enzyme activity; optimal degradation for some esters occurs at neutral pH. | bohrium.comresearchgate.net |

| Temperature | Influences microbial growth rates and enzyme kinetics, with optimal temperatures enhancing degradation. | researchgate.net |

| Soil Organic Matter (SOM) | Can both adsorb esters (potentially reducing bioavailability) and provide nutritional support for microbial growth. | bohrium.com |

| Oxygen Availability | Determines whether aerobic or anaerobic pathways are used. The methanol component is degradable under both conditions. | lyellcollection.org |

Precursor-Product Relationships in Biological Volatile Release

The release of volatile compounds from biological systems, such as the emission of floral scents, involves precise biochemical pathways with clear precursor-product relationships. Fatty acid derivatives are a significant class of these volatile organic compounds. mdpi.com

The biosynthesis of methyl hexanoate in the water lily Victoria cruziana provides a direct example of such a relationship. In this plant, hexanoic acid serves as the direct precursor for methyl hexanoate. nih.gov The conversion is a one-step methylation reaction catalyzed by VcSABATH methyltransferase enzymes, which transfer a methyl group from S-adenosyl-L-methionine to the carboxyl group of hexanoic acid, resulting in the volatile ester. nih.gov Methyl hexanoate is a major component of the flower's scent, accounting for up to 45% of the total volatile emission, which is crucial for attracting pollinators. nih.gov

More broadly, many volatile fatty acid derivatives in plants originate from the lipoxygenase (LOX) pathway. This pathway typically starts with unsaturated C18 fatty acids, such as linoleic acid and linolenic acid. mdpi.com These precursors are converted into various smaller volatile compounds, including aldehydes, alcohols, and their corresponding esters, which contribute to the characteristic "green leaf" and fruity aromas of many plants. The formation of a specific ester like methyl 3-hexenoate in a plant would likely involve the enzymatic modification of a precursor acid (3-hexenoic acid), which itself is derived from the breakdown of larger fatty acids.

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the separation of methyl 3-hexenoate from complex mixtures, enabling its accurate quantification. Gas chromatography, in particular, is a primary method for analyzing this volatile ester.

Gas chromatography (GC) is widely employed for the analysis of fatty acid methyl esters (FAMEs) like methyl 3-hexenoate due to their volatility. chromatographyonline.comscioninstruments.comthermofisher.com A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity and wide linear range. chromatographyonline.comscioninstruments.com The FID responds to the number of carbon atoms in the analyte, making it an excellent tool for quantifying the concentration of methyl 3-hexenoate in a sample. In a typical GC-FID setup, a sample is injected into a heated inlet, vaporized, and carried by an inert gas through a capillary column. chromatographyonline.comscioninstruments.com The column's stationary phase separates compounds based on their boiling points and polarities, allowing for the distinct elution of methyl 3-hexenoate. scioninstruments.com

For instance, in the quality control of edible oils, GC-FID is a standard method to determine the FAME profile, which includes various esters like methyl hexanoate (B1226103). chromatographyonline.comscioninstruments.com The operating conditions, such as injector temperature, split ratio, column type (e.g., a highly polar SCION-FAME column), and oven temperature program, are optimized to achieve the best separation of FAME isomers. scioninstruments.comthermofisher.com

Table 1: Typical GC-FID Parameters for FAME Analysis

| Parameter | Setting |

| Injector Temperature | 220-250 °C |

| Split Ratio | 10:1 to 50:1 |

| Injection Volume | 1-2 µL |

| Column | e.g., SCION-FAME (100m x 0.25mm x 0.2µm) |

| Carrier Gas | Helium |

| Oven Program | Example: 100°C (hold 4 min), then 3°C/min to 240°C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 250 °C |

This table presents a generalized set of parameters. Actual conditions may vary depending on the specific application and instrumentation. scioninstruments.commdpi.com

For highly complex samples where co-elution is a problem in single-dimension GC, multidimensional gas chromatography-mass spectrometry (MDGC-MS) offers significantly enhanced separation power. unesp.brgrafiati.commdpi.com In MDGC, selected fractions (heart-cuts) from the first column (¹D) are transferred to a second column (²D) with a different stationary phase. unesp.brmdpi.com This two-dimensional separation provides much higher resolution, allowing for the isolation of target compounds from interfering matrix components. unesp.br

MDGC-MS has been effectively used in the analysis of volatile compounds in food and beverages. unesp.brunime.it For example, in the analysis of orange juice, heart-cut MDGC-O/MS was used to resolve and identify potent odor-active compounds, including esters like methyl hexanoate. unesp.brmdpi.com This technique allows for the confirmation of a compound's identity through its mass spectrum while simultaneously assessing its odor contribution. unesp.brccsenet.org The use of a polar column in the first dimension and a non-polar column in the second dimension (or vice-versa) is a common strategy to maximize the separation of compounds with different functionalities. ccsenet.org

Comprehensive two-dimensional gas chromatography (GC×GC) is another powerful multidimensional technique that separates all components of a sample in two dimensions, providing a highly detailed chromatogram. mdpi.comnih.gov

While GC-MS is the primary tool for analyzing volatile esters like methyl 3-hexenoate, liquid chromatography-mass spectrometry (LC-MS) is a valuable complementary technique, particularly for the analysis of less volatile or thermally labile ester analogs and related compounds. lcms.czcabidigitallibrary.orglcms.cz LC separates compounds in a liquid mobile phase based on their interactions with a stationary phase. lcms.cz The eluent is then introduced into a mass spectrometer for detection and identification.

LC-MS is particularly useful for analyzing complex matrices where derivatization for GC analysis might be problematic or for compounds that are not amenable to GC. lcms.cz In the context of metabolomics or the analysis of natural product extracts, LC-MS can be used to profile a wide range of compounds, including various esters, acids, and other metabolites. cabidigitallibrary.orglcms.cz For instance, a combined LC/MS and GC/MS approach can provide a more comprehensive profile of extractables and leachables from materials, where different classes of compounds are better suited to one technique over the other. lcms.cz High-resolution mass spectrometry (HRMS) coupled with LC can provide accurate mass measurements, aiding in the confident identification of unknown compounds. lcms.cz

Advanced Spectroscopic Methods for Structural Elucidation and Conformational Analysis

Spectroscopic methods are essential for the definitive structural elucidation of "3-Hexenoic acid, methyl ester" and for analyzing its conformational properties. These techniques provide detailed information about the molecular framework and the nature of chemical bonds within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules.

¹H NMR: Proton NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity. For methyl 3-hexenoate, the ¹H NMR spectrum would show distinct signals for the methyl ester protons, the protons on the double bond, and the protons of the ethyl and methylene (B1212753) groups. The coupling patterns (splitting) between adjacent protons would help to confirm the connectivity of the carbon chain.

¹³C NMR: Carbon-13 NMR provides information about the different carbon atoms in the molecule. nih.gov The spectrum of methyl 3-hexenoate would show distinct peaks for the carbonyl carbon of the ester, the two olefinic carbons of the double bond, the methyl ester carbon, and the carbons of the alkyl chain. nih.gov The chemical shifts of the olefinic carbons can help to confirm the cis or trans configuration of the double bond.

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide further structural information by showing correlations between nuclei. A COSY spectrum would show which protons are coupled to each other, confirming the sequence of protons in the molecule. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹H and ¹³C signals. hmdb.ca

Table 2: Predicted ¹³C NMR Chemical Shifts for Methyl (Z)-3-hexenoate

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | ~173 |

| -OCH₃ | ~51 |

| =CH- | ~120-135 |

| -CH₂-C=O | ~35 |

| -CH₂-CH= | ~20 |

| -CH₃ (ethyl) | ~14 |

Note: These are approximate predicted values. Actual experimental values may vary based on the solvent and other experimental conditions. Data derived from general knowledge of NMR spectroscopy.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. spectroscopyonline.com These techniques are particularly useful for identifying functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of methyl 3-hexenoate would show characteristic absorption bands. A strong absorption around 1740 cm⁻¹ is indicative of the C=O stretching vibration of the ester group. researchgate.net The C=C stretching vibration of the double bond would appear around 1650 cm⁻¹. The C-O stretching vibrations of the ester would be observed in the 1300-1000 cm⁻¹ region. The C-H stretching vibrations of the sp² and sp³ hybridized carbons would be seen around 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy also probes the vibrational modes of a molecule but is based on the scattering of light. researchgate.net It is particularly sensitive to non-polar bonds. In the Raman spectrum of methyl 3-hexenoate, the C=C double bond stretch would typically show a strong signal. spectrabase.com The symmetric C-H stretching and bending vibrations would also be prominent. researchgate.net The combination of IR and Raman spectroscopy provides a comprehensive vibrational analysis of the molecule. researchgate.net The shape, width, and any asymmetry of the peaks in both IR and Raman spectra can also provide information about intermolecular interactions. spectroscopyonline.com

Table 3: Key Vibrational Frequencies for Methyl 3-hexenoate

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

| C=O Stretch (Ester) | ~1740 | IR (Strong) |

| C=C Stretch | ~1650 | IR (Medium), Raman (Strong) |

| C-H Stretch (sp²) | ~3010-3040 | IR, Raman |

| C-H Stretch (sp³) | ~2850-2960 | IR, Raman |

| C-O Stretch (Ester) | ~1000-1300 | IR (Strong) |

Note: These are typical ranges and the exact positions can vary.

Microwave Spectroscopy for Gas-Phase Structure and Internal Rotation Dynamics

While extensive research has been conducted on related saturated esters, such as methyl hexanoate, using molecular jet Fourier-transform microwave spectroscopy, similar dedicated studies for this compound have not been found. semanticscholar.orgacs.orgdntb.gov.uanih.govdntb.gov.uamdpi.com Such studies on analogous molecules have successfully determined gas-phase structures, identified multiple conformers, and calculated the torsional barriers associated with the internal rotation of the methoxy (B1213986) methyl group. acs.orgdntb.gov.uanih.govmdpi.com The introduction of a double bond in the hexyl chain of this compound would significantly influence its conformational landscape and internal rotation dynamics, making it a distinct subject for future spectroscopic investigation.

Mass Spectrometry (MS/MS, High-Resolution MS) for Fragment Analysis

Mass spectrometry is a powerful tool for the structural elucidation of this compound, with Gas Chromatography-Mass Spectrometry (GC-MS) data available in spectral databases. nih.govnist.gov The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions that provide structural information.

The fragmentation of esters under EI is a well-understood process. libretexts.org For methyl esters, common fragmentation pathways include cleavage of the C-C bond adjacent to the carbonyl group and rearrangements. libretexts.orgnih.gov In the case of methyl (Z)-3-hexenoate, the NIST Mass Spectrometry Data Center reports prominent peaks at m/z values of 41, 68, and 74. nih.gov

A detailed analysis of the fragmentation pattern of unsaturated methyl esters suggests that the location of the double bond influences the resulting fragments. For instance, in a study of isomeric methyl hexenoates, the fragmentation was noted to be dependent on the position of the double bond, with rearrangements playing a significant role. acs.org While high-resolution tandem mass spectrometry (MS/MS) studies specifically detailing the fragmentation pathways of this compound are not extensively documented, general principles of ester fragmentation can be applied to predict its behavior.

Table 1: Key GC-MS Fragmentation Data for Methyl (Z)-3-hexenoate

| m/z (mass-to-charge ratio) | Putative Fragment Identity/Origin |

| 128 | Molecular Ion [M]⁺ |

| 97 | Loss of methoxy group (•OCH₃) |

| 74 | McLafferty rearrangement product, [CH₃OC(=O)CH₂CH=CH₂]⁺ or [CH₂(OH)OCH=CH₂]⁺ |

| 68 | Likely from cleavage related to the double bond position |

| 55 | C₄H₇⁺ fragment |

| 41 | C₃H₅⁺ fragment (allyl cation) |

This table is a representation based on general ester fragmentation patterns and publicly available GC-MS data. Specific high-resolution MS/MS analysis would be required for definitive structural assignments of each fragment.

Spectroscopic Applications in Reaction Monitoring and Mechanistic Studies

The application of spectroscopic techniques to monitor reactions involving this compound or to elucidate its reaction mechanisms is not a widely reported area of research in the available scientific literature.

Spectroscopic methods are invaluable for real-time analysis of chemical transformations, providing kinetic and mechanistic insights. For instance, techniques like in-situ FTIR or Raman spectroscopy could be employed to follow the hydrogenation of the double bond or the hydrolysis of the ester group in this compound. However, specific studies detailing such applications for this particular compound are not prominent. Research on related compounds, such as the enzymatic formation of methyl hexanoate, has utilized GC-MS to track product formation, demonstrating the utility of these methods. researchgate.net Future research could leverage advanced spectroscopic tools to explore the reactivity and mechanistic pathways involving this compound.

Mechanistic Studies on Biological Activities in Vitro/cellular

Exploration of Molecular Interactions with Biological Targets (Non-Human, Non-Clinical)

The direct interaction of methyl 3-hexenoate with specific biological targets such as enzymes and non-olfactory receptors remains an area with limited specific research. However, studies on related compounds and in the context of olfaction provide some insights.

Currently, there is a lack of specific studies detailing the inhibitory or activation mechanisms of 3-Hexenoic acid, methyl ester on particular enzymes. Research on related short-chain fatty acids (SCFAs) indicates that they can act as inhibitors of histone deacetylases (HDACs). frontiersin.orgnih.gov For instance, butyrate (B1204436) and propionate (B1217596) are known HDAC inhibitors, a mechanism that contributes to their anti-inflammatory effects. frontiersin.org While these studies focus on the acid forms, they suggest a potential area of investigation for their esterified counterparts like methyl 3-hexenoate. The enzymatic synthesis of hexanoic acid esters using lipases has been explored, indicating an interaction with these enzymes, though this is in the context of production rather than inhibition.

The primary area where receptor binding of methyl hexanoate (B1226103) has been investigated is in the field of olfaction, particularly in insects. In Drosophila melanogaster, the olfactory receptor Or22a has been shown to have a half-maximal response (EC₅₀) to methyl hexanoate at a dilution of 10⁻⁶·⁹. eneuro.org This indicates a specific interaction between the compound and this olfactory receptor. eneuro.org Studies on odorant-receptor interactions are complex, and the response can be influenced by minute impurities in the tested compounds. eneuro.org

In the context of G-protein coupled receptors (GPCRs), which include olfactory receptors, short-chain fatty acids are known to interact with specific receptors like GPR41 and GPR43. frontiersin.orgnih.gov These interactions are linked to the anti-inflammatory effects of SCFAs. frontiersin.orgnih.gov While direct binding studies of methyl 3-hexenoate to these non-olfactory receptors are not available, the activity of the parent acid suggests a potential avenue for future research.

| Compound | Receptor | Organism/System | Finding |

| Methyl hexanoate | Or22a | Drosophila melanogaster | Half-maximal response (EC₅₀) at 10⁻⁶·⁹ dilution. eneuro.org |

| Short-chain fatty acids (general) | GPR41/GPR43 | Human umbilical vein endothelial cells (HUVEC) | Activation mediates anti-inflammatory effects. frontiersin.orgnih.gov |

In Vitro Antioxidant Properties and Radical Scavenging Mechanisms

The antioxidant properties of pure this compound have not been extensively detailed in isolated studies. However, its presence in various plant extracts and essential oils that exhibit antioxidant activity suggests it may contribute to these effects.

Methyl hexanoate has been identified as a volatile component in various fruits and plants, including strawberries, tamarillo, and carob, whose extracts have demonstrated antioxidant activities. mdpi.comnih.govscispace.com For example, aqueous extracts of carob, which contain methyl hexanoate, have shown dose-dependent radical scavenging activity in DPPH, ABTS, and FRAP assays. scispace.com Similarly, extracts from Taxus baccata red arils, also containing methyl hexanoate, have shown free radical scavenging ability. mdpi.com

Studies on hexanoic acid esters have indicated that their antioxidant capacity can be influenced by their chemical structure, such as the presence of hydroxyl groups. mdpi.com For instance, vanillyl hexanoate, a derivative of hexanoic acid, has shown significant antioxidant activity. mdpi.com This suggests that the core hexanoate structure can be a scaffold for antioxidant compounds. The direct role and mechanism of methyl 3-hexenoate in oxidative stress models, however, remains to be elucidated through studies on the pure compound.

Investigating Anti-inflammatory Activities in Cellular Models (Non-Human)

Direct investigations into the anti-inflammatory activities of this compound in non-human cellular models are limited. The available information is primarily derived from studies on short-chain fatty acids (SCFAs) and complex mixtures containing this ester.

Short-chain fatty acids, the class of molecules to which 3-hexenoic acid belongs, are well-documented for their anti-inflammatory properties. frontiersin.orgwjgnet.comfrontiersin.orgresearchgate.net In vitro studies have shown that SCFAs like acetate (B1210297), propionate, and butyrate can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-8 in various cell models, including human blood-derived neutrophils and colon adenocarcinoma cells. frontiersin.orgwjgnet.com A key mechanism for this is the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway, a central regulator of inflammation. frontiersin.orgmdpi.comwjgnet.com

While these findings pertain to the acid forms, they provide a strong rationale for investigating the anti-inflammatory potential of their methyl esters. Methyl hexanoate is a component of berry volatiles, and extracts of these berries have been shown to inhibit pro-inflammatory cytokine secretion in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, an effect mediated through the suppression of the NF-κB signaling pathway. mdpi.com This suggests that methyl 3-hexenoate, as part of a complex mixture, may contribute to the observed anti-inflammatory effects. However, studies with the isolated compound are needed to confirm its direct role and potency in modulating inflammatory mediators.

| Compound/Mixture | Cell Model | Inflammatory Mediator(s) Modulated |

| Short-chain fatty acids (acetate, propionate, butyrate) | Human blood-derived neutrophils, Colo320DM cells | Inhibition of TNF-α, IL-6. wjgnet.com |

| Short-chain fatty acids (acetate, propionate, butyrate) | Human umbilical vein endothelial cells (HUVEC) | Inhibition of IL-6, IL-8. frontiersin.orgnih.gov |

| Berry volatile extracts (containing methyl hexanoate) | LPS-stimulated RAW264.7 macrophages | Inhibition of pro-inflammatory cytokines via NF-κB suppression. mdpi.com |

Antibacterial and Antifungal Activity Mechanisms (In Vitro)

Antibacterial and Antifungal Activity Mechanisms (In Vitro)

The antimicrobial action of compounds like this compound is not attributed to a single mode of action but rather to a combination of effects that compromise the microorganism's viability. The lipophilic nature of fatty acid methyl esters (FAMEs) is key to their ability to interact with and traverse the microbial cell envelope.

Membrane Disruption and Cellular Target Interactions

The fundamental mechanism of antimicrobial action for many fatty acids and their esters is the disruption of the cell membrane's structural and functional integrity. researchgate.net The amphipathic nature of the parent fatty acids, with a hydrophobic hydrocarbon tail and a hydrophilic carboxylic acid group, allows them to insert into the phospholipid bilayer of the cell membrane. nih.gov This intercalation disrupts the highly organized membrane structure, altering its fluidity and permeability. researchgate.netfrontiersin.org Such disruption can lead to the leakage of vital intracellular components, such as ions and metabolites, and interfere with essential membrane-bound processes. nih.gov

The effectiveness of this membrane disruption can differ between types of bacteria. Gram-positive bacteria are often more susceptible to hydrophobic substances than Gram-negative bacteria. scielo.br This difference is largely due to the complex outer membrane of Gram-negative bacteria, which contains lipopolysaccharide and acts as an effective barrier, restricting the entry of many antimicrobial compounds. scielo.br

Beyond direct physical disruption, these compounds interact with specific cellular targets. A significant mechanism is the inhibition of membrane-associated enzymes. mdpi.com This includes interference with the electron transport chain and oxidative phosphorylation, which are critical for cellular energy production. researchgate.net

Another well-documented mechanism for unsaturated fatty acids is the inhibition of bacterial fatty acid synthesis (FAS). mdpi.comnih.gov Specifically, the bacterial enoyl-acyl carrier protein reductase (FabI), an essential enzyme in this pathway, has been identified as a target. mdpi.comnih.gov However, it is noteworthy that while unsaturated fatty acids like linoleic acid inhibit FabI, their corresponding methyl esters may not, suggesting that the ester form might have a different primary mode of action or that this mechanism is not universal across all related compounds. nih.gov Additionally, short-chain fatty acids are known to exert an antimicrobial effect by reducing the intracellular pH of microorganisms, which inhibits growth and motility. tandfonline.com

The structural characteristics of the fatty acid ester, such as chain length and degree of unsaturation, are critical determinants of its activity. Unsaturated fatty acids are generally more potent than their saturated counterparts, and cis-isomers often exhibit greater activity than trans-isomers, potentially due to their molecular shape allowing for more significant disruption of the membrane packing. nih.gov

Table 1: Summary of In Vitro Antimicrobial Activities and Proposed Mechanisms of Related Fatty Acid Esters and Acids

| Compound/Extract | Target Microorganism(s) | Observed Effect/Activity | Proposed/Documented Mechanism of Action | Reference |

|---|---|---|---|---|

| Unsaturated Fatty Acids (e.g., Linoleic Acid) | Staphylococcus aureus | Antibacterial | Inhibition of enoyl-acyl carrier protein reductase (FabI), a key enzyme in fatty acid synthesis. | mdpi.comnih.gov |

| Fatty Acid Methyl Esters (FAME) Extract | Gram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus) | Antibacterial; more susceptible than Gram-negative bacteria. | Membrane disruption; the outer membrane of Gram-negative bacteria provides resistance. | scielo.br |

| Free Fatty Acids (general) | Bacteria | Antibacterial | Disruption of electron transport chain and oxidative phosphorylation; enzyme inhibition; direct cell lysis. | researchgate.net |

| 5-hydroxyl-5-methyl-2-hexenoic acid | Botrytis cinerea, Cladosporium cucumerinum | Antifungal | Not specified; potent fungistatic activity observed. | nih.gov |

| Short-Chain Fatty Acid (SCFA) Esters | Bacteria, Yeasts, Molds | Antimicrobial | Reduction of intracellular pH, inhibiting microbial growth. | tandfonline.com |

Theoretical and Computational Investigations of Molecular Structure and Properties

Conformational Analysis and Energetics of 3-Hexenoic Acid, Methyl Ester

The presence of rotatable bonds in this compound gives rise to a complex potential energy surface with multiple conformers.

Potential Energy Surface Mapping

Computational studies have been employed to map the potential energy surface of related methyl esters, such as methyl hexanoate (B1226103). mdpi.com For methyl hexanoate, the rotation around the O3-C4 and C17-C20 bonds, corresponding to the methoxy (B1213986) and alkyl methyl groups respectively, does not lead to new conformers. mdpi.com However, varying the dihedral angle ϑ₅ = ∠(C4−O3−C1−C8) results in two primary stable conformations: anti (ϑ₅ = 180°) and syn (ϑ₅ = 0°), with the anti conformation being significantly more stable. mdpi.com For longer chain esters, conformational analyses often focus on the more stable anti configurations. mdpi.com A detailed conformational search for methyl trans-3-hexenoate involved systematically rotating dihedral angles for the C1C2, C2C3, C4C5, C3O, C4O, and OO bonds, optimizing around 1000 geometries for each stationary point at the B3LYP/6-31G* level of theory. osti.gov

Isomeric Stability and Interconversion Barriers

This compound exists as (E) and (Z) stereoisomers due to the double bond at the C3 position. ncats.ionih.gov The (E)-isomer is generally more stable than the (Z)-isomer because it minimizes steric hindrance. This difference in stability influences their relative abundance in synthetic preparations and results in lower energy barriers for the formation of the (E)-isomer. For related unsaturated esters, the (E)-isomer's vinyl protons in NMR spectroscopy show coupling constants (J ≈ 12–16 Hz) characteristic of a trans geometry, while the (Z)-isomer exhibits smaller J values (around 10 Hz). In the context of micellization of similar unsaturated carboxylates like potassium trans-3-hexenoate, conformational changes occur around the C-C single bond adjacent to the C=C double bond. acs.org

Quantum Mechanical Calculations of Electronic Structure

Quantum mechanical calculations have been instrumental in elucidating the electronic properties of this compound and related compounds. acs.orgacs.org

Molecular Orbital Analysis

For analogous esters, Density Functional Theory (DFT) calculations have been used to determine electronic properties. For instance, in methyl 3,5-dioxohexanoate, DFT calculations at the B3LYP/6-311+G(d,p) level determined a HOMO-LUMO gap of 5.8 eV, indicating moderate electrophilicity. Natural Bond Orbital (NBO) analysis for this related compound identified strong hyperconjugative interactions between the carbonyl π* orbitals and adjacent σ(C-H) bonds, which contribute to the stability of the planar conformation. Theoretical studies on the reactions of methyl-3-hexenoate with H/OH radicals have also been conducted to understand its combustion chemistry. acs.org

Charge Distribution and Reactivity Prediction

The electronic structure of esters like this compound is characterized by resonance stabilization and electron-withdrawing effects. The delocalization of electrons between the carbonyl oxygen and the methoxy group stabilizes the molecule and reduces the electrophilicity of the carbonyl carbon. For methyl 3,5-dioxohexanoate, molecular electrostatic potential (MEP) maps have highlighted nucleophilic regions at the ketone oxygens and electrophilic sites at the α-carbons, which aligns with observed reactivity patterns.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have been utilized to study the behavior of methyl esters in various environments. These simulations provide insights into the dynamic properties and interactions of these molecules. rsc.orgresearchgate.netnih.gov For a homologous series of methyl esters from methyl acetate (B1210297) to methyl heptanoate, MD simulations using the TraPPE force field have accurately predicted vapor-liquid phase equilibria and interfacial properties like surface tension. rsc.org These simulations are performed in the NVT ensemble and calculate properties such as density profiles, coexistence densities, and vapor pressures. rsc.org MD simulations have also been employed to investigate the thermophysical properties of binary fuel surrogates containing methyl hexanoate. researchgate.net The GROMOS force field has shown good agreement with experimental data for properties like liquid kinematic viscosity and surface tension over a range of temperatures. researchgate.net

Solvent Effects on Conformation and Reactivity

The solvent environment can significantly influence the three-dimensional shape (conformation) and chemical reactivity of a solute molecule like methyl 3-hexenoate. Computational models, particularly those employing implicit solvent models like the Polarizable Continuum Model (PCM), are instrumental in predicting these effects by simulating how the molecule behaves in different media, from non-polar to polar environments. numberanalytics.comresearchgate.netmdpi.com

While comprehensive computational studies detailing the conformational landscape of methyl 3-hexenoate in a wide array of solvents are not extensively documented in the literature, the principles of solute-solvent interactions allow for a theoretical understanding. The solubility of methyl 3-hexenoate is higher in non-polar solvents and fats and only slight in water, which suggests that its conformation will adapt to the polarity of its environment. nih.gov In polar solvents, the molecule would likely adopt a conformation that maximizes the interaction of its polar ester group with the solvent while minimizing exposure of its non-polar alkyl chain. Conversely, in a non-polar solvent, the molecule may adopt a more extended conformation.

The influence of the solvent on reactivity has been observed experimentally. In the base-catalyzed isomerization of β,γ-unsaturated esters to their α,β-unsaturated counterparts, the choice of solvent is crucial. For instance, the isomerization of methyl 3-hexenoate has been studied using sodium hydride in tetrahydrofuran (B95107) (THF), a moderately polar aprotic solvent. researchgate.net The reaction proceeds via the formation of a carbanion intermediate, the stability of which is directly influenced by the solvating power of the medium.

Further evidence of solvent effects on the reactivity of similar esters comes from kinetic studies of hydrolysis. In the base-catalyzed hydrolysis of propyl hexanoate, the reaction rate was found to decrease as the proportion of n-propanol in a water-n-propanol mixture increased. ajrconline.org This change is attributed to a decrease in the polarity and bulk dielectric constant of the medium, which affects the solvation of the initial reactants and the charged transition state differently. ajrconline.org For a related compound, methyl 3,5-dioxohexanoate, the polarity of the solvent has been shown to influence the selectivity and ratio of isomers formed during reactions with nucleophiles like hydrazines.

| Reaction Type | Ester Studied | Solvent System | Observed Effect on Reactivity | Reference |

| Isomerization | Methyl 3-hexenoate | Tetrahydrofuran (THF) | Facilitates base-catalyzed shift of double bond. | researchgate.net |

| Hydrolysis | Propyl hexanoate | Water/n-propanol | Rate decreases with increasing n-propanol concentration. | ajrconline.org |

| Pyrazole Formation | Methyl 3,5-dioxohexanoate | Methanol (B129727), Acetic Acid | Solvent polarity influences the ratio of isomeric products. |

This table summarizes observed solvent effects on the reactivity of methyl 3-hexenoate and related ester compounds.

Interactions with Other Molecules

Computational studies have provided significant insights into the intermolecular forces and reaction kinetics between methyl 3-hexenoate and other reactive species, particularly small radicals. As a representative surrogate for unsaturated components of biodiesel, its interactions with hydroxyl (•OH) and hydrogen (•H) radicals are of particular interest in combustion chemistry. nih.govresearchgate.net

A detailed theoretical investigation of the abstraction and addition reaction kinetics of methyl 3-hexenoate (referred to as mhx3d in the study) with •OH and •H radicals was performed using high-level quantum chemical methods. nih.gov The study employed density functional theory (DFT) with the M06-2X functional and validated the results with sophisticated DLPNO–CCSD(T) calculations. nih.gov

The nature of the intermolecular interactions was found to be different for the two radicals. For the reaction with a hydrogen atom (mhx3d + •H), the existence of a pre-reaction complex held together by weak van der Waals forces was deemed negligible in the kinetic model. nih.gov In contrast, for the reaction with the more polar hydroxyl radical (mhx3d + •OH), the formation of a reactant complex was considered, and a pre-equilibrium model was employed to accurately calculate the reaction rate coefficients. nih.gov

These computational models also allow for the calculation of kinetic parameters that are difficult to measure directly. For the reactions of methyl 3-hexenoate with •OH and •H radicals, various coefficients related to the dynamics of the reaction were determined.

| Parameter | Value Range | Significance | Reference |

| Multistructural Torsional (MS-T) Factor | 0.29 to 11.41 | Accounts for the anharmonicity of torsional motions in the molecule. | nih.gov |

| Small-Curvature Tunneling (SCT) Coefficient | 1.0 to 4.0 | Quantifies the quantum tunneling of atoms (especially H) through the reaction barrier. | nih.gov |

| Recrossing Transmission Coefficient | 0.65 to 1.0 | Corrects the rate for trajectories that cross the transition state but return to the reactant side. | nih.gov |

This table presents calculated kinetic parameters from the theoretical study of the reaction between methyl 3-hexenoate and H/OH radicals, highlighting the complexity of the interaction. nih.gov

The study further revealed that addition reactions of the radicals to the double bond are the dominant pathways at lower temperatures. nih.gov Specifically, the two addition reactions involving the hydroxyl radical were found to exhibit negative temperature coefficient behavior, meaning the reaction rate decreases as the temperature increases in a certain range. nih.gov These detailed computational findings are crucial for developing accurate kinetic models for the combustion of biofuels. researchgate.net

Future Research Directions and Emerging Applications in Chemical Science

Development of Next-Generation Synthetic Strategies

The industrial synthesis of methyl 3-hexenoate has traditionally relied on methods like Fischer esterification of the corresponding carboxylic acid. chemicalbook.com However, future research is focused on developing more efficient, sustainable, and selective synthetic strategies.

Next-generation approaches aim to overcome the limitations of classical methods, such as harsh reaction conditions and the generation of byproducts. Key areas of development include:

Biocatalytic Synthesis : The use of enzymes, particularly lipases, as catalysts for esterification represents a significant advancement in green chemistry. researchgate.net Enzymatic synthesis offers high selectivity (regioselectivity and enantioselectivity) under mild conditions (moderate temperatures and atmospheric pressure), which minimizes side reactions and energy consumption. Products from biocatalytic routes can often be labeled as "natural," increasing their market value. researchgate.net